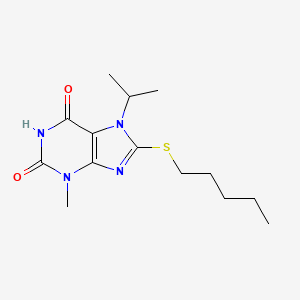

3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione

Description

3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione is a purine-2,6-dione derivative characterized by substitutions at the 3-, 7-, and 8-positions of the purine scaffold. Its molecular structure includes:

- 3-Methyl group: Enhances metabolic stability by reducing susceptibility to oxidative degradation.

- 8-Pentylsulfanyl group: A sulfur-containing alkyl chain that influences lipophilicity and receptor binding affinity.

- 7-Propan-2-yl (isopropyl) group: A branched alkyl substituent that modulates steric interactions and solubility.

Properties

IUPAC Name |

3-methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S/c1-5-6-7-8-21-14-15-11-10(18(14)9(2)3)12(19)16-13(20)17(11)4/h9H,5-8H2,1-4H3,(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCHZOGNSMGSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione (commonly referred to as a purine derivative) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiproliferative, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione is . The compound features a purine base structure with various substituents that may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of purines exhibit significant antimicrobial properties. For instance, compounds similar to 3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine have shown activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Purine Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine | E. coli | 62.5 |

| 3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine | S. aureus | 78.12 |

| Similar Purine Derivative | MRSA | 50 |

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. Studies have demonstrated that certain purine derivatives can inhibit cell proliferation effectively.

Table 2: Antiproliferative Effects on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine | HeLa | 226 |

| 3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine | A549 | 242.52 |

The biological effects of purine derivatives are often attributed to their ability to interact with specific biological targets within cells. For example, the interaction with the accessory gene regulator protein A (AgrA) in Staphylococcus aureus has been highlighted in computational studies, suggesting that these compounds may disrupt essential bacterial functions .

Case Studies

- Study on Antimicrobial Resistance : A study published in Phytochemical Analysis evaluated the effectiveness of methanol extracts containing purine derivatives against antibiotic-resistant bacteria. The results indicated a promising potential for these compounds in developing new antimicrobial agents .

- Cancer Cell Proliferation Inhibition : Another research focused on the antiproliferative effects of purine derivatives on cancer cell lines demonstrated significant inhibition rates, suggesting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Compound A : 3-Methyl-8-(methylsulfanyl)-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

- Key Differences :

- 8-Substituent : Methylsulfanyl (shorter chain) vs. pentylsulfanyl (longer chain) in the target compound.

- 7-Substituent : Pentyl (linear) vs. propan-2-yl (branched) in the target compound.

- The branched isopropyl group at the 7-position may improve metabolic stability compared to the linear pentyl chain in Compound A .

Compound B : 8-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione (Istradefylline)

- Key Differences: 8-Substituent: Styryl group with methoxy substituents vs. pentylsulfanyl in the target compound. Therapeutic Application: Istradefylline is an FDA-approved adenosine A2A receptor antagonist for Parkinson’s disease.

- Implications: The styryl group in Istradefylline enables π-π stacking interactions with aromatic residues in the adenosine receptor, critical for antagonism. The pentylsulfanyl group in the target compound may favor interactions with hydrophobic binding pockets but lacks the electronic features of the styryl group .

Compound C : 1,3-Dimethyl-7-(3-chloroalkyl)-8-alkoxy-purine-2,6-dione derivatives

- Key Differences :

- 8-Substituent : Alkoxy groups (e.g., methoxy, ethoxy) vs. pentylsulfanyl.

- Pharmacological Activity : These derivatives act as 5-HT1A receptor antagonists.

- Implications :

Pharmacokinetic and Pharmacodynamic Comparisons

| Parameter | Target Compound | Istradefylline | Compound A |

|---|---|---|---|

| LogP (Lipophilicity) | ~3.5 (estimated) | 2.8 | ~2.9 |

| EC50/IC50 | Not reported | 12 nM (A2A receptor) | Not reported |

| Therapeutic Use | Under investigation | Parkinson’s disease | Preclinical studies |

| Key Substituent | 8-Pentylsulfanyl | 8-Styryl | 8-Methylsulfanyl |

- Metabolic Stability : The target compound’s branched isopropyl group may reduce cytochrome P450-mediated oxidation compared to linear alkyl chains in Compound A .

- Solubility : The pentylsulfanyl group likely reduces aqueous solubility compared to Istradefylline’s polar styryl substituent .

Research Findings and Trends

- Receptor Selectivity : Modifying the 8-position substituent in purine-2,6-diones significantly impacts receptor selectivity. For example:

- Sulfanyl vs. Alkoxy : Sulfanyl groups (as in the target compound) favor hydrophobic interactions, while alkoxy groups (as in Compound C) enable hydrogen bonding .

- Chain Length : Longer chains (e.g., pentylsulfanyl) enhance binding to lipid-rich regions but may limit oral bioavailability due to poor solubility .

- Potency Insights : While EC50 data for the target compound is unavailable, structurally related dihydroxypyrido-pyrazine-1,6-diones (e.g., compound 46, EC50 = 6 nM) highlight the importance of substituent optimization for potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.